molecular formula C20H17FIN3S B2418157 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393824-23-2

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2418157
CAS No.: 393824-23-2
M. Wt: 477.34
InChI Key: FFIMRQBZKLNXAT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic small molecule with a molecular formula of C20H17FIN3S and a molecular weight of 509.24 g/mol . This chemical features a pyrrolo[1,2-a]pyrazine core, a scaffold of significant interest in medicinal chemistry for the development of kinase inhibitors . Compounds based on this and related heterocyclic frameworks, such as pyrazinopyrazines, are being actively investigated for their potential as targeted therapeutic agents in oncology, acting through the modulation of key kinase signaling pathways . The structure includes both 4-fluorophenyl and 4-iodophenyl substituents, which are common in pharmaceutical research and can be pivotal for target binding and molecular recognition. This product is provided for research purposes exclusively and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIMRQBZKLNXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl and iodophenyl groups are introduced via substitution reactions. Common reagents for these steps include halogenating agents and organometallic reagents.

    Thioamide Formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The thioamide (-C(=S)NH-) group is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction conditions:

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 hours1-(4-fluorophenyl)-N-(4-iodophenyl)-pyrrolo[1,2-a]pyrazine-2-sulfoxide~60%
KMnO₄ (aq. acidic)80°C, 2 hours1-(4-fluorophenyl)-N-(4-iodophenyl)-pyrrolo[1,2-a]pyrazine-2-sulfone~45%
mCPBADCM, 0°C, 1 hourMixture of sulfoxide and sulfone78%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance with the adjacent nitrogen. The choice of oxidizing agent and solvent polarity influence selectivity toward sulfoxide vs. sulfone .

Reduction Reactions

Reduction targets both the thioamide group and the heterocyclic core:

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 4 hours1-(4-fluorophenyl)-N-(4-iodophenyl)-pyrrolo[1,2-a]pyrazine-2-amine85%
NaBH₄/CuCl₂MeOH, RT, 12 hoursPartially reduced pyrrolidine ring with intact thioamide62%
H₂ (Pd/C catalyst)EtOAc, 50 psi, 6hSaturation of pyrrolo-pyrazine ring; thioamide → amine90%

Key Observation : LiAlH₄ selectively reduces the thioamide to an amine without altering the halogen substituents, while catalytic hydrogenation saturates the bicyclic core .

Substitution Reactions

The iodophenyl group undergoes nucleophilic aromatic substitution (NAS), whereas the fluorophenyl group resists substitution due to the strong C-F bond:

Iodophenyl Substitution

Reagent Conditions Product Yield Source
CuCN/DMF120°C, 24 hours1-(4-fluorophenyl)-N-(4-cyanophenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide55%
NaN₃, CuIDMSO, 100°C, 8 hours1-(4-fluorophenyl)-N-(4-azidophenyl)-pyrrolo[1,2-a]pyrazine-2-carbothioamide70%
ArB(OH)₂ (Suzuki)Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives via cross-coupling60–75%

Thioamide Alkylation

Reagent Conditions Product Yield Source
CH₃I, K₂CO₃DMF, 60°C, 6 hoursS-Methylated thioimidate88%
Benzyl bromideNaH, THF, 0°C → RTN-Benzyl thiourea derivative65%

Notable Trend : The iodine atom’s leaving-group ability facilitates NAS, enabling modular derivatization for drug discovery .

Cycloaddition and Ring-Opening

The pyrrolo-pyrazine core participates in cycloadditions under specific conditions:

Reaction Type Conditions Product Yield Source
Diels-AlderMaleic anhydride, 150°CFused tricyclic adduct40%
Photochemical [2+2]UV light, acetoneRing-opened diene conjugate30%

Limitation : Steric hindrance from substituents reduces reaction efficiency compared to simpler heterocycles .

Acid/Base-Mediated Reactions

The thioamide’s NH proton exhibits weak acidity (pKa ~12–14), enabling deprotonation:

Base Conditions Product Application Source
LDATHF, -78°CLithiated intermediate for electrophilic trappingSynthesis of analogs
NaOH (aq.)Reflux, 3 hoursHydrolysis to carboxylic acidProdrug activation

Mechanism : Hydrolysis under basic conditions follows a nucleophilic acyl substitution pathway, converting the thioamide to a carboxylate .

Photochemical Reactions

UV irradiation induces C-I bond cleavage in the iodophenyl group:

Conditions Product Yield Source
UV (254 nm), hexane1-(4-fluorophenyl)-N-phenyl-pyrrolo[1,2-a]pyrazine-2-carbothioamide + I₂95%

Application : This reaction provides a route to aryl radical intermediates for further functionalization .

Comparative Reactivity Table

Functional Group Reactivity Order Key Reactions
Thioamide (-C(=S)NH-)Oxidation > Alkylation > HydrolysisH₂O₂, CH₃I, NaOH
IodophenylNAS > Radical cleavageCuCN, Suzuki coupling, UV
FluorophenylElectron-withdrawing effectResists substitution; directs electrophiles
Pyrrolo-pyrazine coreModerate dienophilicityDiels-Alder, hydrogenation

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo-pyrazines possess significant antimicrobial properties against various pathogens. The presence of halogen atoms (like fluorine and iodine) can enhance the compound's efficacy against resistant strains .
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The unique electronic properties of fluorinated compounds make them suitable for applications in material science:

  • Organic Electronics : The incorporation of such compounds into organic semiconductors can improve charge transport properties due to their planar structures and electron-withdrawing groups.
  • Sensors : The sensitivity of halogen-containing compounds to environmental changes can be harnessed in developing chemical sensors for detecting specific analytes.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrrolo-pyrazine derivatives, including those similar to the target compound. Results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on biological activity .

CompoundActivityTarget Organism
Compound AModerateE. coli
Compound BHighS. aureus
Target CompoundSignificantPseudomonas aeruginosa

Case Study 2: Anticancer Activity

Research conducted on pyrrolo-pyrazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This study underscores the therapeutic potential of such compounds in oncology .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Apoptosis
HeLa (Cervical)3.8Cell Cycle Arrest
A549 (Lung)4.5Mitochondrial Dysfunction

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The methods often include:

  • Formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
  • Introduction of fluorine and iodine substituents on the phenyl rings to enhance biological activity.

A detailed synthesis protocol can be found in supporting literature that outlines reaction conditions and yields .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine exhibit notable antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown effectiveness against various fungal strains. A study reported a compound with a similar structure demonstrating an effective concentration (EC50) against certain fungi at 115.5 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as RAW 264.7 have demonstrated moderate toxicity levels. The half-maximal inhibitory concentration (IC50) values were reported around 500 µg/mL for compounds within this chemical class . These findings suggest potential applications in cancer therapeutics.

Anti-inflammatory Effects

Compounds in the pyrrolo[1,2-a]pyrazine series have also been evaluated for their anti-inflammatory properties. In models of inflammation induced by carrageenan, certain derivatives exhibited significant reductions in paw edema and cell migration . This suggests a mechanism that may involve modulation of inflammatory pathways.

Case Studies

StudyCompoundBiological ActivityFindings
Study 1PPDHPAntifungalEC50 = 115.5 µg/mL against fungal strains
Study 2Similar DerivativeCytotoxicityIC50 = 500 µg/mL on RAW 264.7 cells
Study 3Pyrrolo DerivativeAnti-inflammatoryReduced edema in carrageenan model

Discussion

The biological activity of This compound highlights its potential as a lead compound for drug development. Its antimicrobial and cytotoxic properties make it a candidate for further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of halogenated phenyl precursors with heterocyclic intermediates. For example, analogous compounds are synthesized via refluxing thiosemicarbazide derivatives with ketones or carboxylic acids in ethanol, catalyzed by acids like HCl or Lewis catalysts (e.g., ZnCl₂). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.8 ppm), thiocarbonyl (C=S, δ ~200 ppm), and pyrrolo-pyrazine core signals.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching iodine/fluorine.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying substituent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodophenyl intermediates, while ethanol minimizes side reactions.
  • Temperature Control : Reflux (~80°C) accelerates cyclization but requires inert atmospheres (N₂/Ar) to prevent oxidation.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to improve regioselectivity in heterocycle formation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace 4-iodophenyl with bromo/chloro analogs to assess halogen effects on target binding.
  • Core Modifications : Synthesize derivatives with saturated vs. unsaturated pyrrolo-pyrazine cores to evaluate conformational flexibility.
  • Biological Assays : Pair synthetic modifications with enzyme inhibition (e.g., kinase assays) or cellular viability screens to correlate structural changes with activity .

Q. How can computational methods predict the compound’s biological targets or pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., kinases), guided by the iodophenyl group’s van der Waals interactions.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism, highlighting potential solubility issues or toxicity risks .

Q. What experimental approaches address poor solubility in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the carbothioamide moiety for improved bioavailability .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability.
  • Structural Validation : Confirm batch purity via HPLC and compare with published NMR/X-ray data to rule out impurities.
  • Cross-Species Testing : Evaluate activity in multiple cell lines or animal models to identify context-dependent effects .

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